molecular formula C6H10N2O3 B097862 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 16228-00-5

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B097862
CAS No.: 16228-00-5
M. Wt: 158.16 g/mol
InChI Key: IVQCQIORBPXQGP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidinediones. It is characterized by the presence of a hydroxymethyl group and two methyl groups attached to the imidazolidinedione ring. This compound is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of dimethylhydantoin with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydroxymethylated to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the imidazolidinedione ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinedione derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the formulation of various industrial products, including resins and coatings.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the imidazolidinedione ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,4-Imidazolidinedione, 3-methyl-
  • 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-diphenyl-
  • 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Comparison:

  • 2,4-Imidazolidinedione, 3-methyl- lacks the hydroxymethyl group, which affects its reactivity and potential applications.
  • 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-diphenyl- has phenyl groups instead of methyl groups, leading to different physical and chemical properties.
  • 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has an additional hydroxymethyl group, which can enhance its solubility and reactivity.

The unique combination of the hydroxymethyl and dimethyl groups in 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione imparts distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-6(2)4(10)8(3-9)5(11)7-6/h9H,3H2,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQCQIORBPXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066027
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16228-00-5
Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16228-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxymethyl-5,5-dimethylhydantoin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Record name 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-HYDROXYMETHYL-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(hydroxymethyl)-5,5-dimethylhydantoin (HDMH) impact the antimicrobial activity of polychloramides?

A1: The research paper demonstrates that HDMH, alongside other small molecules like succinimide and 5,5-dimethylhydantoin, can significantly enhance the biocidal activity of polychloramides against Escherichia coli and Staphylococcus aureus []. The study suggests that HDMH acts as a "shuttle molecule," extracting oxidative chlorine from the polychloramide and facilitating its transfer to microbial surfaces []. This enhanced delivery of oxidative chlorine to the microbes is believed to be the key mechanism behind the increased antimicrobial efficacy.

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